molecular formula C11H9FN2 B14126178 Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- CAS No. 824967-90-0

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-

Katalognummer: B14126178
CAS-Nummer: 824967-90-0
Molekulargewicht: 188.20 g/mol
InChI-Schlüssel: ZFYFDSFGHXQFCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-: is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of the strong electron-withdrawing fluorine atom. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including Pyridine, 2-fluoro-6-(2-pyridinylmethyl)-, typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .

Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors has been explored to improve the efficiency and safety of these processes .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation reactions can produce pyridine N-oxides .

Wissenschaftliche Forschungsanwendungen

Chemistry: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, fluorinated pyridines are explored for their potential as pharmaceutical agents.

Industry: Fluorinated pyridines are used in the production of agrochemicals, such as herbicides and insecticides. Their unique properties contribute to the effectiveness and environmental stability of these products .

Wirkmechanismus

The mechanism of action of Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

  • 2-Fluoropyridine
  • 2,6-Difluoropyridine
  • 2-Fluoro-4-(trifluoromethyl)pyridine

Comparison: Pyridine, 2-fluoro-6-(2-pyridinylmethyl)- is unique due to the presence of both a fluorine atom and a pyridinylmethyl group. This combination imparts distinct chemical and biological properties compared to other fluorinated pyridines. For example, 2-fluoropyridine and 2,6-difluoropyridine lack the additional pyridinylmethyl group, which can influence their reactivity and applications .

Eigenschaften

CAS-Nummer

824967-90-0

Molekularformel

C11H9FN2

Molekulargewicht

188.20 g/mol

IUPAC-Name

2-fluoro-6-(pyridin-2-ylmethyl)pyridine

InChI

InChI=1S/C11H9FN2/c12-11-6-3-5-10(14-11)8-9-4-1-2-7-13-9/h1-7H,8H2

InChI-Schlüssel

ZFYFDSFGHXQFCW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=NC(=C1)CC2=NC(=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.